![molecular formula C19H18N2O3 B2938657 (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide CAS No. 498570-44-8](/img/structure/B2938657.png)
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity
One significant area of research involving related chemical structures is the synthesis and evaluation of compounds for antiprotozoal activity. For instance, a study synthesized a series of compounds to assess their efficacy against protozoan parasites, highlighting the potential of these compounds in treating diseases caused by Trypanosoma and Plasmodium species. The research demonstrated that some of the synthesized compounds exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with IC50 values less than 10 nM. Additionally, in vivo efficacy in a mouse model for trypanosomiasis showed promising results, indicating the therapeutic potential of these compounds in antiprotozoal therapy (Ismail et al., 2003).
Corrosion Inhibition
Another research focus is the investigation of acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. A study explored the effectiveness of synthetic acrylamide derivatives in inhibiting copper corrosion in nitric acid solutions. The findings showed that these compounds acted as mixed-type inhibitors, reducing the corrosion rate of copper significantly. The research utilized various analytical methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, to elucidate the mechanisms of corrosion inhibition and the interaction of inhibitors with the copper surface. The study highlights the potential application of acrylamide derivatives in protecting metal surfaces from corrosion in industrial settings (Abu-Rayyan et al., 2022).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of new chemical derivatives also constitutes an important application area. For example, a study focused on the synthesis of 3-aryl-2-cyano acrylamide derivatives and investigated their optical properties. This research provided insights into the influence of molecular stacking and interactions on the luminescent properties of these compounds. The findings contribute to the understanding of structure-property relationships and have implications for the design of materials with specific optical characteristics (Song et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-17(12)18-8-7-16(24-18)10-13(11-20)19(22)21-14-3-5-15(23-2)6-4-14/h3-8,10,12,17H,9H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYDTWWOPGZFP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

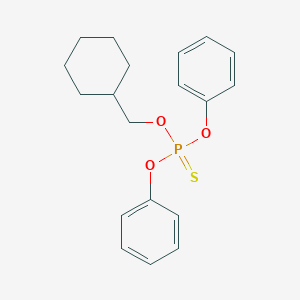
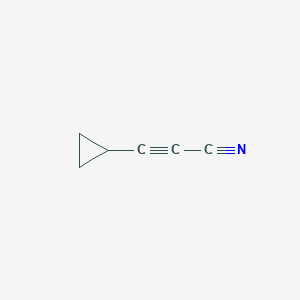

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)
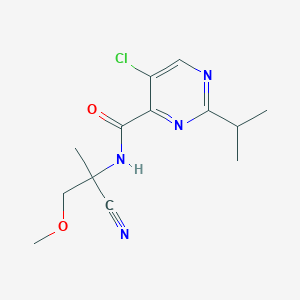

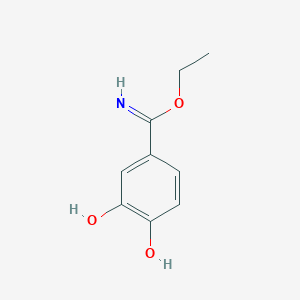
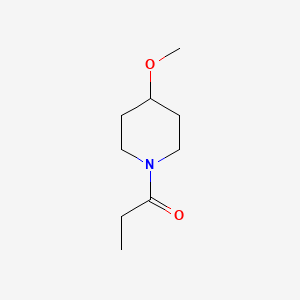
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)
